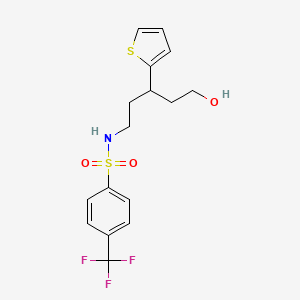

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

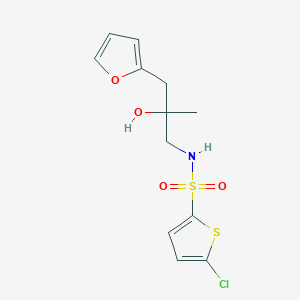

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a research chemical with the molecular formula C14H21ClN2 and a molecular weight of 252.79 . It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .

Molecular Structure Analysis

The molecular structure of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is represented by the InChI string: InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H .Physical And Chemical Properties Analysis

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a solid compound with a molecular weight of 252.79 . The melting point is reported to be between 188-189°C .Applications De Recherche Scientifique

Modulators of Protein Aggregation

This compound is used in the preparation of bis-heteroaryl derivatives, which act as modulators of protein aggregation . Protein aggregation is a biological phenomenon where misfolded proteins aggregate (i.e., accumulate and clump together) in cells. Modulating protein aggregation can have implications in the treatment of diseases like Alzheimer’s and Parkinson’s.

Anticancer Applications

Indole derivatives, such as 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride, have shown potential in the treatment of cancer cells . They can interact with cancer cells and inhibit their growth or induce apoptosis (programmed cell death).

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of microbes, making them useful in the development of new antimicrobial drugs.

Treatment of Various Disorders

Indole derivatives have been used for the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders, among others.

Antiviral Applications

Indole derivatives possess antiviral activities . They can inhibit the replication of viruses within host cells, making them potential candidates for the development of antiviral drugs.

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic activities . They can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes.

Antimalarial Applications

Indole derivatives possess antimalarial activities . They can inhibit the life cycle of malaria parasites, making them useful in the development of antimalarial drugs.

Mécanisme D'action

Target of Action

It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation . This suggests that it may interact with proteins involved in aggregation pathways.

Mode of Action

As a modulator of protein aggregation, it is likely to interact with its targets, potentially altering their conformation or activity, and thereby influencing the aggregation process .

Biochemical Pathways

Given its role as a modulator of protein aggregation, it may be involved in pathways related to protein folding, misfolding, and degradation .

Result of Action

As a modulator of protein aggregation, it may influence the formation of protein aggregates, which could have implications for cellular function and health .

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)hexan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLLTEJFAUBMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)

![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)

![1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate](/img/structure/B2458465.png)

![4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2458472.png)

![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2458477.png)